Product packaging for L-Prolinamide,d-histidyl-,dihydrobromide(Cat. No.:)

L-Prolinamide,d-histidyl-,dihydrobromide

Cat. No.: B13832754
M. Wt: 413.11 g/mol
InChI Key: VEUXRROWTMGTCK-BPRGXCPLSA-N
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Description

L-Prolinamide, d-histidyl-, dihydrobromide is a chemical entity characterized by the covalent linkage of a D-histidine (B556032) amino acid to an L-prolinamide molecule. The "dihydrobromide" designation indicates that it is a salt, with two hydrobromic acid molecules associated with the dipeptide, likely protonating the basic nitrogen atoms in the histidine and proline residues. The specific stereochemistry—the use of a D-amino acid (d-histidyl) in conjunction with an L-amino acid derivative (L-prolinamide)—is a key feature that distinguishes it from the more commonly occurring L-L peptide configurations.

The conceptual framework for the synthesis and study of a molecule like L-Prolinamide, d-histidyl-, dihydrobromide is rooted in the foundational advancements of peptide chemistry. The early 20th century saw the pioneering work of Emil Fischer, who first proposed the peptide bond theory and synthesized short peptide chains. However, the ability to create specific, longer, and more complex peptides, including those with unnatural stereochemistry, was revolutionized by the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s. researchgate.netresearchgate.net This technique, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, involves anchoring the initial amino acid to a solid resin support and sequentially adding protected amino acids. SPPS dramatically simplified the purification process and enabled the automated synthesis of peptides, making custom sequences, including those with D-amino acids, more accessible for research. nih.govusp.orgbuyersguidechem.com

The "discovery" of specific D-amino acid-containing peptides in nature, such as in the skin of certain frogs and in various microorganisms, spurred further interest in synthesizing and studying these unique molecules. ias.ac.in The deliberate synthesis of peptides like L-Prolinamide, d-histidyl-, dihydrobromide would have emerged from this context, driven by a desire to understand the impact of stereochemistry on peptide structure and function.

The primary motivation for investigating peptides containing D-amino acids lies in their enhanced stability and potential for novel biological activities. Peptides composed exclusively of L-amino acids are generally susceptible to rapid degradation by proteases in biological systems. ias.ac.innih.gov The incorporation of a D-amino acid, such as D-histidine, can render the adjacent peptide bond resistant to enzymatic cleavage, thereby increasing the peptide's half-life in vivo. nih.govpharmaffiliates.com This increased stability is a highly desirable property for the development of peptide-based therapeutics.

Furthermore, the stereochemistry of amino acids plays a crucial role in the three-dimensional conformation of a peptide. researchgate.net Introducing a D-amino acid can induce unique turns and secondary structures that are not accessible to their all-L-amino acid counterparts. researchgate.net These distinct conformations can lead to altered binding affinities and specificities for biological targets, potentially resulting in novel pharmacological effects. The investigation of L-Prolinamide, d-histidyl-, dihydrobromide would therefore be driven by the hypothesis that this specific stereoisomeric arrangement could confer advantageous properties of stability and bioactivity.

Given the limited direct research on L-Prolinamide, d-histidyl-, dihydrobromide, its potential research applications can be inferred from the properties of its constituent amino acids.

Key Potential Research Areas:

Enzymatic Stability and Pharmacokinetics: A primary research focus would be to quantify the resistance of the d-histidyl-L-prolinamide bond to various proteases and to evaluate the compound's pharmacokinetic profile.

Conformational Analysis: Structural studies using techniques like NMR spectroscopy and circular dichroism could elucidate the conformational preferences induced by the D-histidine residue in solution. researchgate.net

Catalytic Activity: The imidazole (B134444) side chain of histidine is known to participate in catalysis. Research could explore if this dipeptide, with its potentially unique conformation, exhibits any novel catalytic activities.

Metal Ion Chelation: Histidine residues are also involved in metal ion coordination in many proteins. The D-histidine in this dipeptide might confer specific metal-binding properties.

Unexplored Dimensions:

Due to the scarcity of published studies, the vast majority of this compound's potential remains unexplored. There is no readily available information on its biological targets, its efficacy in any disease models, or its potential applications in material science or nanotechnology. The synthesis of this and similar D-amino acid-containing dipeptides using modern enzymatic methods, such as those employing nonribosomal peptide synthetase domains, also presents an area for future investigation.

Data Tables

Physicochemical Properties of D-Histidine
PropertyValueSource
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Melting Point287 °C
Solubility45.6 mg/mL in water at 25 °C
AppearanceWhite powder
Physicochemical Properties of L-Prolinamide
PropertyValueSource
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Melting Point95-97 °C
SolubilitySoluble in water and ethanol (B145695) (50 mg/ml)
AppearanceWhite crystalline solid
Identifiers for L-Prolinamide, d-histidyl-, dihydrobromide
IdentifierValue
CAS Number128083-56-7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19Br2N5O2 B13832754 L-Prolinamide,d-histidyl-,dihydrobromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19Br2N5O2

Molecular Weight

413.11 g/mol

IUPAC Name

(2S)-1-[(2R)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide

InChI

InChI=1S/C11H17N5O2.2BrH/c12-8(4-7-5-14-6-15-7)11(18)16-3-1-2-9(16)10(13)17;;/h5-6,8-9H,1-4,12H2,(H2,13,17)(H,14,15);2*1H/t8-,9+;;/m1../s1

InChI Key

VEUXRROWTMGTCK-BPRGXCPLSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CN=CN2)N)C(=O)N.Br.Br

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N.Br.Br

Origin of Product

United States

Advanced Synthetic Strategies and Derivatization Approaches for L Prolinamide,d Histidyl ,dihydrobromide

Methodological Advancements in L-Prolinamide,d-histidyl-,dihydrobromide Synthesis

The synthesis of dipeptides such as L-Prolinamide, d-histidyl-, dihydrobromide requires precise control over stereochemistry and reaction conditions to achieve high purity and yield. Methodological advancements have focused on both solid-phase and solution-phase techniques, each offering distinct advantages.

Optimized Solid-Phase Peptide Synthesis Protocols

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone for producing peptides due to its efficiency, ease of purification, and potential for automation. scielo.br The synthesis of d-histidyl-L-prolinamide on a solid support typically follows the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. scielo.brnih.gov

The process begins with an appropriate resin, such as a Rink Amide resin, which will yield a C-terminal amide upon cleavage. The first amino acid, Fmoc-L-proline, is attached to this resin. The synthesis proceeds through repetitive cycles of Nα-Fmoc deprotection, washing, and coupling of the next amino acid. chimia.ch For the addition of d-histidine (B556032), a derivative with a protected imidazole (B134444) side chain, such as N-Fmoc-N-trityl-L-histidine, is commonly used to prevent side reactions. scielo.br Trityl chloride resin is also noted for its utility in synthesizing C-terminal peptide acids, as it allows for cleavage under mild acidic conditions, minimizing side reactions like diketopiperazine formation. scielo.br

Coupling is facilitated by activating agents. A number of stable and non-hygroscopic phosphonium (B103445) and uronium reagents are now widely used as activators in peptide synthesis. researchgate.net After the desired sequence is assembled, the peptide is cleaved from the resin, and all protecting groups are removed simultaneously, typically using a strong acid cocktail like trifluoroacetic acid (TFA).

Table 1: Optimized Fmoc-SPPS Protocol for d-histidyl-L-prolinamide

Step Procedure Key Reagents Purpose
1. Resin Preparation Swelling the Rink Amide resin in a suitable solvent. Dichloromethane (DCM), Dimethylformamide (DMF) Prepares the polymer support for reaction.
2. First Amino Acid Coupling Attaching Fmoc-L-Proline to the resin. Fmoc-L-Pro-OH, Coupling agents (e.g., HBTU, DIPEA) Anchors the C-terminal residue to the solid support.
3. Deprotection Removal of the Fmoc protecting group from L-Proline. 20% Piperidine (B6355638) in DMF Exposes the N-terminal amine for the next coupling step.
4. Second Amino Acid Coupling Coupling of Fmoc-d-Histidine(Trt)-OH. Fmoc-d-His(Trt)-OH, Coupling agents (e.g., TBTU, DIPEA) nih.govnih.gov Elongates the peptide chain.
5. Final Deprotection Removal of the N-terminal Fmoc group. 20% Piperidine in DMF Prepares the final dipeptide for cleavage.

| 6. Cleavage & Deprotection | Cleavage from the resin and removal of side-chain protecting groups. | Trifluoroacetic acid (TFA) based cocktail | Releases the final L-Prolinamide, d-histidyl- peptide. |

Refinements in Solution-Phase Synthetic Pathways

Solution-phase peptide synthesis (SPPS), while often more labor-intensive than SPPS, remains valuable for large-scale production and for synthesizing shorter peptides. chimia.ch The fundamental principles involve the formation of an amide bond between two amino acids, which requires activation of the carboxylic acid function. researchgate.netekb.eg

A typical synthesis involves protecting the N-terminus of d-histidine (e.g., with a Boc group) and its imidazole side chain. This is then coupled with L-prolinamide. nih.gov The carboxyl group of the protected d-histidine is activated using a coupling reagent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). nih.govnih.gov

A significant challenge in Pro-His couplings is the risk of epimerization (racemization) at the histidine α-carbon. google.com Refinements to mitigate this include the use of alternative activating agents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and maintaining low reaction temperatures (e.g., -15 °C), as higher temperatures can lead to significant or even complete epimerization. google.com Following the coupling, the protecting groups are removed. The Boc group, for instance, is readily cleaved by treatment with an acid like 2N HCl or trifluoroacetic acid (TFA). researchgate.netnih.gov

Recent advancements also include purification strategies like Group-Assisted Purification (GAP) chemistry, which can yield highly pure protected amino acid esters and peptides without the need for column chromatography or recrystallization. nih.gov

Table 2: Representative Solution-Phase Synthesis Scheme

Step Reactants Reagents Product
1. Protection d-Histidine Boc₂O, Trityl Chloride Boc-d-His(Trt)-OH
2. Coupling Boc-d-His(Trt)-OH + L-Prolinamide TBTU, DIPEA in DMF at 0°C to room temp. Boc-d-His(Trt)-L-Pro-NH₂

| 3. Deprotection | Boc-d-His(Trt)-L-Pro-NH₂ | 2N HCl or TFA | d-His-L-Pro-NH₂ (L-Prolinamide, d-histidyl-) |

Design and Synthesis of this compound Analogues

The development of analogues of d-histidyl-L-prolinamide is driven by the need to explore structure-activity relationships, enhance stability, or introduce novel functionalities. This is achieved by modifying the constituent amino acid residues or by attaching probes to the termini.

Rational Modification of the Proline Residue

The proline residue's rigid five-membered ring plays a crucial role in the conformation of peptides. Introducing substituents onto this ring can profoundly influence the peptide's structure and function. A powerful and practical approach for creating diverse proline analogues within a peptide is known as "proline editing". nih.govnih.gov

This strategy involves incorporating 4-hydroxyproline (B1632879) (Hyp) into the peptide sequence during standard solid-phase synthesis. After the peptide is assembled on the resin, the hydroxyl group of the Hyp residue is selectively and stereospecifically modified. nih.govnih.gov This on-resin modification allows for the generation of a wide array of 4-substituted proline derivatives from a single synthesized peptide precursor. Reactions such as Mitsunobu reactions, oxidation, reduction, acylation, and various substitution reactions can be employed to introduce different functionalities at the 4-position. nih.gov This method avoids the often lengthy solution-phase synthesis required to produce each individual modified proline amino acid building block. nih.gov Electrochemical methods, such as anodic oxidation, have also been explored to generate functionalized proline derivatives via an iminium cation intermediate. electrochem.org

Table 3: Proline Modifications via "Proline Editing" on a Resin-Bound Peptide

Modification Type Reagents / Method Resulting 4-Substituted Proline Analogue
Inversion/Substitution Mitsunobu Reaction (e.g., with NaN₃) 4-azidoproline (opposite stereochemistry)
Oxidation Dess-Martin periodinane 4-oxoproline
Fluorination Diethylaminosulfur trifluoride (DAST) 4-fluoroproline
Acylation Acetic anhydride, pyridine 4-acetoxyproline
Ether Formation Sodium hydride, Alkyl halide 4-alkoxyproline

| Bioorthogonal Handle | Propargyl bromide | 4-(propargyloxy)proline (for click chemistry) |

Targeted Alterations of the Histidine Moiety

The imidazole side chain of histidine is a versatile functional group that can be targeted for modification. Alterations can be made to introduce probes, change electronic properties, or mimic post-translational modifications.

One sophisticated example of histidine modification is the synthesis of peptides containing ADP-ribosylated histidine. nih.gov This modification, which plays a role in vital cellular processes, can be incorporated synthetically. The strategy involves the initial synthesis of a modified histidine building block, such as a ribofuranosylated histidine, via methods like Mukaiyama-type glycosylation. This specialized building block is then integrated into the peptide sequence using a standard Fmoc-based solid-phase peptide synthesis protocol. The remainder of the ADP moiety can be installed on-resin using phosphoramidite (B1245037) chemistry before the final cleavage and deprotection steps. nih.gov This approach allows for the precise placement of complex modifications on either the N(τ) or N(π) nitrogen atoms of the imidazole ring.

Terminal Derivatization for Probe Development

Attaching functional groups or probes to the N-terminus of the dipeptide is a common strategy for developing tools for biological or analytical applications. These probes can be fluorescent tags, biotin (B1667282), or handles for bioorthogonal chemistry.

For analytical purposes, such as enhancing detection in mass spectrometry, N-terminal derivatization with reagents possessing high proton affinity is an effective strategy. nih.gov The introduction of a strongly basic group, such as a guanidino or amidino moiety, promotes the formation of charged fragments during collision-induced dissociation (CID), simplifying spectral interpretation for de novo sequencing. Derivatization with 4-amidinobenzoic acid, for example, has been shown to be highly effective for this purpose. nih.gov

Furthermore, the synthetic strategies used for proline modification can also be leveraged for probe development. For instance, incorporating a proline analogue bearing an azide (B81097) or alkyne group creates a handle for bioorthogonal "click" chemistry. nih.gov This allows the peptide to be subsequently conjugated to a wide variety of probes, such as fluorescent dyes or affinity tags, in a highly specific manner, even in complex biological mixtures.

Table 4: N-Terminal Derivatization Agents for Probe Development

Derivatization Agent Functional Group Introduced Application
4-Amidinobenzoic acid Amidino group Enhanced fragmentation and detection in mass spectrometry nih.gov
Azidoacetic acid N-Hydroxysuccinimide ester Azide group Bioorthogonal conjugation via Click Chemistry (e.g., to an alkyne-fluorophore) nih.gov
Biotin-NHS Biotin Affinity purification and detection (e.g., with streptavidin)

| Fluorescein isothiocyanate (FITC) | Fluorescein | Fluorescence microscopy and detection |

Stereochemical Control and Chirality in this compound Synthesis

The synthesis of L-Prolinamide, d-histidyl-, dihydrobromide presents a significant stereochemical challenge due to the presence of two distinct chiral centers: one at the α-carbon of the L-proline residue and another at the α-carbon of the D-histidine residue. The precise spatial arrangement of these centers is critical for the compound's intended structure and function. Consequently, rigorous control over the stereochemistry at every stage—from the starting materials to the crucial peptide coupling step—is paramount to ensure the exclusive formation of the desired L,D-diastereomer and prevent the formation of the L,L-, D,L-, or D,D-isomers.

Control of Precursor Stereochemistry

The foundation of a stereochemically pure dipeptide lies in the enantiomeric purity of its constituent amino acid precursors.

L-Prolinamide: The synthesis begins with L-proline, a naturally occurring amino acid. High enantiomeric purity is typically achieved by sourcing from reputable suppliers who derive it from natural feedstocks. However, verification is essential. The enantiomeric purity of the L-prolinamide starting material can be confirmed using chiral High-Performance Liquid Chromatography (HPLC), often after derivatization with a chiral reagent to form diastereomers that are easily separable on a standard reverse-phase column.

D-Histidine: As the non-natural enantiomer, obtaining enantiomerically pure D-histidine requires a dedicated synthetic strategy, such as asymmetric synthesis or the resolution of a racemic mixture. Once obtained, its stereochemical integrity must be maintained. This involves the strategic use of protecting groups, not only for the α-amino group (typically with Fmoc or Boc) but critically for the imidazole side chain as well (e.g., with Trityl (Trt) or Methoxybenzyl). These protecting groups prevent side reactions and, importantly, play a role in mitigating racemization during the subsequent activation and coupling steps. peptide.com

Stereocontrol During Peptide Bond Formation

The formation of the amide bond between the activated carboxyl group of D-histidine and the free amine of L-prolinamide is the most critical step for stereochemical control. Histidine is one of the amino acids most susceptible to racemization during synthesis. peptide.comacs.orgresearchgate.net The activation of the D-histidine carboxyl group increases the acidity of its α-carbon proton. A base present in the reaction mixture can abstract this proton, leading to the formation of a planar enol or oxazolone (B7731731) intermediate, which results in the loss of the defined stereochemistry (epimerization) and the formation of the undesired L-histidyl diastereomer.

Several synergistic strategies are employed to suppress this racemization:

Selection of Coupling Reagents and Additives: The choice of coupling methodology is crucial. While carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) are effective activating agents, their use is almost always paired with racemization-suppressing additives. acs.org Reagents such as 1-Hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) react with the activated amino acid to form an active ester intermediate that is less prone to racemization than the initial activated species. peptide.comacs.orgrsc.org Uronium/aminium-based reagents like HATU and HBTU, which incorporate a HOBt or HOAt moiety within their structure, are also highly effective.

Protecting Group Strategy: The use of urethane-based Nα-protecting groups, such as Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc), is standard practice as they are known to significantly reduce the rate of racemization compared to other types of protecting groups. For histidine specifically, protecting the imidazole ring nitrogen with a bulky group like Trityl (Trt) is highly recommended, as it sterically hinders the abstraction of the α-proton. peptide.com

Optimization of Reaction Conditions: The reaction environment must be carefully controlled. Lowering the reaction temperature (e.g., to 0 °C or below) can significantly decrease the rate of epimerization. researchgate.net The choice of solvent and base is also critical. Aprotic solvents with lower polarity are generally favored. nih.gov A sterically hindered, non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is typically used in carefully controlled stoichiometric amounts to minimize base-catalyzed racemization.

The following table summarizes the key factors and strategies implemented to maintain stereochemical integrity during the critical coupling step.

Table 1: Strategies to Mitigate Racemization During D-Histidine Activation and Coupling

Factor Strategy Rationale
Coupling Method Use of additives (HOBt, HOAt, Oxyma Pure) with carbodiimides. Forms an active ester intermediate that is less susceptible to racemization. peptide.comacs.org
Use of uronium/aminium reagents (HATU, HBTU). Incorporate racemization-suppressing moieties directly into the reagent structure.
Protecting Groups Nα-protection with Fmoc or Boc groups. Urethane-based protecting groups inherently suppress the formation of racemization-prone intermediates.
Imidazole side-chain protection (e.g., Trt). Sterically shields the α-proton and prevents side-chain interference, reducing the likelihood of racemization. peptide.com
Reaction Conditions Low Temperature (e.g., 0 °C). Slows the rate of the competing epimerization reaction. researchgate.net
Aprotic, less polar solvents. Can disfavor the formation of the planar enolate intermediate. nih.gov
Use of a weak, sterically hindered base (e.g., DIPEA). Minimizes the concentration of free base available to abstract the α-proton.

Analysis of Final Stereochemical Purity

After synthesis and purification, the stereochemical purity of the final L-Prolinamide, d-histidyl-, dihydrobromide must be rigorously verified. Multiple analytical methods can be employed to confirm the diastereomeric and enantiomeric purity.

Chiral HPLC: Direct analysis of the final dipeptide using a chiral stationary phase (CSP) in HPLC can separate the desired L,D-diastereomer from other potential stereoisomers. chiraltech.comsigmaaldrich.com

Hydrolysis and Amino Acid Analysis: A common and highly accurate method involves the complete acid-catalyzed hydrolysis of the dipeptide back into its constituent amino acids. To account for any racemization that might occur during the hydrolysis procedure itself, the reaction is often performed in deuterated acid (e.g., DCl in D₂O). researchgate.netnih.gov The resulting amino acid mixture (proline and histidine) is then analyzed by a chiral method, such as chiral gas chromatography (GC) or HPLC, often after derivatization. This allows for the precise quantification of any L-histidine or D-proline, which would indicate the extent of racemization during the synthesis or hydrolysis.

The table below outlines the primary analytical techniques used to confirm the stereochemical identity of the final product.

Table 2: Methods for Stereochemical Purity Analysis of L-Prolinamide, d-histidyl-, dihydrobromide

Analytical Method Procedure Purpose
Chiral HPLC The intact dipeptide is injected onto a column with a chiral stationary phase. To separate and quantify all four possible stereoisomers (L,D-, D,L-, L,L-, D,D-) of the final product. chiraltech.comsigmaaldrich.com
Acid Hydrolysis followed by Chiral GC or HPLC The dipeptide is hydrolyzed (often in deuterated acid) to its constituent amino acids. The resulting amino acids are then derivatized and analyzed on a chiral column. To precisely quantify the enantiomeric ratio of each amino acid, thereby determining the level of racemization at each chiral center. researchgate.netnih.gov

| NMR Spectroscopy | Analysis using chiral shift reagents or comparison with spectra of authenticated standards of other diastereomers. | To provide structural confirmation of the stereochemical configuration, although it is less commonly used for precise quantification of minor isomers. |

Mechanistic Elucidation of L Prolinamide,d Histidyl ,dihydrobromide Interactions with Biological Systems

Molecular Recognition and Binding Dynamics

Characterization of Specific Receptor or Protein Targets

Direct receptor or protein targets for the linear dipeptide L-Prolinamide, d-histidyl-, dihydrobromide have not been specifically identified in the reviewed literature. However, its cyclic form, cyclo(His-Pro), is known to interact with several biological targets. It is plausible that the linear form may serve as a precursor to the cyclic form in biological systems, thus sharing some biological activities. Cyclo(His-Pro) has been suggested to interact with GABA receptors and various neurotransmitter transporters. nih.gov

Quantitative Analysis of Binding Affinities and Kinetics (in vitro)

There is no available in vitro data providing a quantitative analysis of the binding affinities and kinetics of L-Prolinamide, d-histidyl-, dihydrobromide with any specific biological target.

Enzymatic Modulation by L-Prolinamide, d-histidyl-, dihydrobromide

Identification of Target Enzymes and Isoforms

Specific enzymes and their isoforms that are directly modulated by the linear dipeptide L-Prolinamide, d-histidyl-, dihydrobromide have not been documented. However, studies on the related cyclic dipeptide, cyclo(His-Pro), have identified a key target. In research conducted on Arabidopsis, cyclo(His-Pro) was found to inhibit the activity of the glycolytic enzyme cytosolic glyceraldehyde-3-phosphate dehydrogenase (GAPC1). oup.comoup.com This inhibitory effect was also observed in human GAPDH. oup.com

Kinetic Studies of Enzyme Inhibition or Activation

While kinetic studies for the linear L-Prolinamide, d-histidyl-, dihydrobromide are not available, the inhibitory effect of cyclo(His-Pro) on GAPC1 has been quantified. The inhibition of GAPC1 activity by cyclo(His-Pro) was determined to have an IC50 of approximately 200 μM. oup.comoup.com This inhibition leads to a redirection of carbon from glycolysis towards the pentose (B10789219) phosphate (B84403) pathway. nih.gov

Interactive Data Table: Enzyme Inhibition by a Related Compound

CompoundTarget EnzymeOrganismInhibition Data
Cyclo(His-Pro)Cytosolic glyceraldehyde-3-phosphate dehydrogenase (GAPC1)Arabidopsis thalianaIC50 ≈ 200 μM
Cyclo(His-Pro)Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)HumanInhibition observed

Insights into Catalytic Mechanisms and Active Site Interactions

The catalytic potential of peptides containing histidine and proline residues is well-documented, often revolving around the imidazole (B134444) group of histidine and the unique cyclic structure of proline.

L-Prolinamide, d-histidyl-, dihydrobromide may participate in catalytic processes through several mechanisms. The imidazole side chain of the d-histidine (B556032) residue can act as a general acid or general base catalyst, facilitating proton transfer in enzymatic reactions. This is a common role for histidine in the active sites of many enzymes. The proline residue, with its rigid pyrrolidine (B122466) ring, can induce specific conformations in the peptide backbone, thereby orienting the active residues for optimal catalytic activity.

Studies on the related precursor, L-histidyl-L-prolineamide, have shown its facile cyclization to form cyclo(His-Pro) in aqueous solutions. nih.gov This reaction is catalyzed by the intramolecular interaction of the protonated imidazole group of histidine, which acts as a general acid catalyst. nih.gov The rate of this cyclization is significantly influenced by pH, with maximal rates observed between pH 6 and 7. nih.gov This suggests that the protonation state of the histidine imidazole ring is crucial for its catalytic activity.

While direct evidence for L-Prolinamide, d-histidyl-, dihydrobromide is not available, it is plausible that it could interact with enzyme active sites through hydrogen bonding involving the amide groups and the histidine imidazole ring, as well as hydrophobic interactions with the proline ring.

Cellular and Subcellular Modulatory Effects

The cellular effects of L-Prolinamide, d-histidyl-, dihydrobromide are likely to be complex, potentially influencing a variety of intracellular processes.

Perturbations of Intracellular Signaling Cascades

Peptides containing histidine and proline can influence intracellular signaling. For instance, the cyclic dipeptide cyclo(His-Pro), which can be formed from histidyl-prolineamide precursors, is known to have neuromodulatory effects and can influence various signaling pathways. While the direct impact of L-Prolinamide, d-histidyl-, dihydrobromide on signaling is uncharacterized, its components suggest potential interactions. The histidine residue could, for example, interact with signaling proteins that are regulated by phosphorylation, as the imidazole ring can be phosphorylated.

Regulation of Gene Expression and Protein Synthesis Pathways

The regulation of gene expression by amino acids and their derivatives is a known phenomenon. Proline, for example, has been shown to influence the expression of genes involved in its own metabolism in certain bacteria. nih.gov In Clostridium difficile, the presence of proline in the growth medium increases the expression of the operon responsible for D-proline reductase and decreases the expression of the operon for glycine (B1666218) reductase, indicating a regulatory role in Stickland metabolism. nih.gov While this is in a prokaryotic system, it highlights the potential for proline-containing molecules to act as signaling molecules that can modulate gene expression.

Furthermore, studies on proline-rich proteins (PRPs) have shown that their gene expression can be induced by agents that increase intracellular cyclic AMP (cAMP) levels. nih.gov This suggests that signaling pathways involving cAMP could potentially be influenced by proline-containing peptides, leading to downstream effects on gene expression.

Regulatory MoleculeOrganism/SystemAffected Gene/PathwayObserved Effect
ProlineClostridium difficileprd operon (D-proline reductase)Increased expression nih.gov
ProlineClostridium difficilegrd operon (glycine reductase)Decreased expression nih.gov
cAMP-elevating agentsHamster parotid glandsProline-rich protein (PRP) genesIncreased mRNA levels nih.gov

Structure Activity Relationship Sar and Structure Function Relationship Sfr of L Prolinamide,d Histidyl ,dihydrobromide Analogues

Deconstruction of Molecular Features Critical for Biological Activity

The biological activity of L-Prolinamide, d-histidyl-, dihydrobromide is a composite of the contributions from its core components: the L-prolinamide moiety, the d-histidyl residue, and the peptide backbone.

The L-Prolinamide Moiety: The pyrrolidine (B122466) ring of proline introduces a significant conformational constraint on the peptide backbone, limiting its flexibility. This rigidity can be crucial for pre-organizing the molecule into a bioactive conformation that is favorable for binding to a receptor or enzyme active site. The amide group at the C-terminus is a key functional group that can participate in hydrogen bonding with the biological target. The carboxylate group, a common feature in many proline analogs, is important for interacting with active sites, and its replacement with an amide can significantly alter binding affinity and specificity. nih.gov

The D-Histidyl Residue: The use of a D-amino acid, in this case, d-histidine (B556032), is a critical feature. Peptides containing D-amino acids often exhibit increased stability against enzymatic degradation by proteases, which typically recognize L-amino acids. rsc.org This can lead to a longer biological half-life. The imidazole (B134444) side chain of histidine is particularly important. It can act as a hydrogen bond donor or acceptor and, being partially protonated at physiological pH, can participate in electrostatic interactions. Its aromatic nature also allows for potential π-π stacking interactions with aromatic residues in a binding pocket. The specific stereochemistry (D-configuration) will position the imidazole side chain in a unique spatial orientation compared to its L-counterpart, which can lead to different binding modes and potentially altered biological activity.

A summary of the key molecular features and their putative roles in biological activity is presented in the table below.

Molecular FeaturePutative Role in Biological Activity
L-Prolinamide
Pyrrolidine RingConformational rigidity, pre-organization for binding
C-terminal AmideHydrogen bonding, altered polarity vs. carboxylate
D-Histidyl Residue
D-ConfigurationIncreased proteolytic stability, unique side-chain orientation
Imidazole Side ChainHydrogen bonding, electrostatic interactions, potential π-π stacking
Peptide Backbone
Amide BondStructural rigidity, hydrogen bonding

Influence of Conformational Flexibility on Receptor/Enzyme Recognition

The conformational flexibility of a ligand is a key determinant of its ability to be recognized by a biological receptor or enzyme. nih.gov While often considered a liability, a degree of flexibility allows for an "induced fit" mechanism, where both the ligand and the receptor can undergo conformational changes to achieve optimal binding. However, excessive flexibility can be entropically unfavorable, as the molecule must adopt a specific, low-energy conformation to bind, which can decrease binding affinity.

The d-histidine residue also influences the molecule's flexibility. The D-amino acid can induce specific turns or kinks in the peptide backbone that would be different from those induced by an L-amino acid. The interplay between the rigidifying effect of the proline ring and the specific conformational preferences of the d-histidine residue results in a unique three-dimensional shape that is presented to the biological target. The stability and conformational flexibility of proteins have a significant influence on recognition processes. nih.gov

Rational Design Principles for Modulating Potency and Selectivity

Rational design of analogues of L-Prolinamide, d-histidyl-, dihydrobromide aims to systematically modify its structure to enhance desired properties such as potency (binding affinity) and selectivity (preferential binding to one target over others). Several principles can be applied:

Conformational Constraint: Further restricting the conformation of the molecule can lead to increased potency and selectivity. This could be achieved by introducing additional cyclic constraints, for example, by cyclizing the peptide backbone or by creating a bond between the side chain and the backbone. Cyclization is known to restrict the number of possible conformations, which can increase stability and receptor selectivity. researchgate.net

Modification of the Proline Ring: The pyrrolidine ring can be substituted with various functional groups to probe for additional interactions with the target. For instance, hydroxylation or fluorination of the ring could introduce new hydrogen bonding or electrostatic interactions. Exploring different ring sizes, such as azetidine (B1206935) (four-membered ring) or piperidine (B6355638) (six-membered ring), can also modulate the backbone conformation and binding affinity. nih.gov

Bioisosteric Replacement of the Histidine Side Chain: The imidazole ring of histidine can be replaced with other heteroaromatic rings (e.g., pyrazole, triazole) to alter its hydrogen bonding capacity, pKa, and steric profile. This can fine-tune the interactions with the target and improve selectivity.

Stereochemical Modifications: The effect of stereochemistry can be explored by synthesizing analogues with L-histidine or by inverting the stereochemistry of the proline residue to D-proline. Each of these changes would result in a distinct three-dimensional structure and potentially different biological activity.

The table below summarizes some rational design strategies and their expected outcomes.

Design StrategyStructural Modification ExampleExpected Outcome
Conformational Constraint Backbone cyclizationIncreased potency and selectivity, improved stability
Proline Ring Modification 4-Hydroxyproline (B1632879) substitutionIntroduction of new hydrogen bonding interactions
Histidine Side Chain Bioisosteres Pyrazole-containing amino acidAltered pKa and hydrogen bonding pattern
Stereochemical Inversion L-Prolinamide, l-histidyl-Different 3D structure, potentially altered activity/selectivity

Comparative Analysis of L-Prolinamide,d-histidyl-,dihydrobromide and Related Peptides

To understand the unique properties of L-Prolinamide, d-histidyl-, dihydrobromide, it is useful to compare it with related peptides. This comparative analysis highlights the importance of each structural feature.

PeptideKey Structural FeaturesExpected Impact on Biological Properties
L-Prolinamide, d-histidyl-, dihydrobromide L-Pro (amide), D-HisHigh proteolytic stability, rigid conformation
L-Prolyl-L-histidine L-Pro, L-His, C-terminal carboxylateNatural dipeptide, susceptible to proteolysis, different charge state
Glycyl-L-histidine Gly, L-HisFlexible backbone (due to Gly), susceptible to proteolysis
L-Alaninyl-D-histidine L-Ala, D-HisIncreased stability (D-His), less rigid than Pro-containing peptide

This comparative analysis underscores that the combination of the conformationally constrained L-proline, the proteolytically stable d-histidine, and the C-terminal amide group in L-Prolinamide, d-histidyl-, dihydrobromide likely results in a unique pharmacological profile compared to its simpler, naturally occurring counterparts. The presence of a D-amino acid is known to influence the three-dimensional conformation of peptides, which can in turn affect their biological activity at a receptor. researchgate.net The proline hinge in some peptides is crucial for their action, suggesting that the proline residue in the title compound is also of high importance. researchgate.net

Computational and Theoretical Modeling in L Prolinamide,d Histidyl ,dihydrobromide Research

Molecular Docking and Virtual Screening for Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in virtual screening, where large libraries of small molecules are computationally screened against a potential protein target to identify promising lead compounds. mdpi.comsemanticscholar.org

For a compound like L-Prolinamide, d-histidyl-, dihydrobromide, molecular docking could be employed to identify its potential protein targets. For instance, studies on proline and prolinamide isomers have utilized docking to evaluate their inhibitory potential against enzymes like bacterial collagenase. scispace.com Similarly, docking studies on D-proline-incorporated cyclic octapeptides have successfully predicted their affinity for cancer-related receptors. ias.ac.in Given the proline and histidine moieties in L-Prolinamide, d-histidyl-, dihydrobromide, potential targets could include proteases such as prolyl oligopeptidase, which has been a target for virtual screening of covalent inhibitors. nih.govresearchgate.net

The docking process involves preparing the 3D structure of the ligand (L-Prolinamide, d-histidyl-, dihydrobromide) and the potential protein target. The ligand is then placed in the binding site of the protein, and its orientation and conformation are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

Table 1: Representative Molecular Docking Scores of Related Compounds Against Various Protein Targets

Ligand Protein Target Docking Score (kcal/mol) Potential Implication Reference
D(S, R) prolinamide isomer Clostridium histolyticum collagenase -115.09 (Atomic Contact Energy) Inhibition of collagenase activity scispace.com
D-proline-incorporated wainunuamide HPV18-2IOI receptor -152.34 (Total Energy) Anticancer activity ias.ac.in
Cysteine-containing dipeptides Angiotensin-Converting Enzyme (ACE) Varies ACE inhibition oup.com
Histidine-containing peptides MHC class II proteins Not specified Immunological interactions nih.gov

This table is illustrative and based on data from studies on related compounds to suggest potential applications for L-Prolinamide, d-histidyl-, dihydrobromide.

Advanced Molecular Dynamics Simulations of Ligand-Protein Complexes

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mun.ca MD simulations solve Newton's equations of motion for a system of atoms and molecules to simulate their movement and interactions. nih.gov

For L-Prolinamide, d-histidyl-, dihydrobromide, MD simulations could be used to:

Assess the stability of the docked pose obtained from molecular docking.

Observe conformational changes in both the ligand and the protein upon binding.

Characterize the key intermolecular interactions, such as hydrogen bonds, that stabilize the complex. nih.gov

Calculate the binding free energy, providing a more accurate estimation of binding affinity.

Studies on proline-rich peptides have used advanced techniques like Gaussian accelerated molecular dynamics to overcome the high energy barrier of proline isomerization, allowing for a more thorough sampling of its conformational states. frontiersin.org The unique cyclic structure of proline can significantly influence the peptide backbone's conformation, and MD simulations can capture these effects. frontiersin.org Similarly, MD simulations of histidine-containing peptides have been used to understand their interactions with lipid bilayers, which is crucial for peptides with antimicrobial or cell-penetrating properties. mun.canih.gov The protonation state of the histidine residue, which is pH-dependent, can also be modeled in MD simulations to study its effect on binding. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov These methods provide a fundamental understanding of a molecule's properties based on the principles of quantum mechanics. cuni.cz

For L-Prolinamide, d-histidyl-, dihydrobromide, quantum chemical calculations could be employed to:

Determine the most stable conformation of the molecule in the gas phase or in solution.

Calculate its molecular orbital energies (HOMO and LUMO), which are related to its reactivity and electronic properties.

Predict its proton affinity and pKa values, which are particularly relevant for the histidine residue.

Analyze the nature of the peptide bond and other intramolecular interactions.

Computational studies on proline-containing dipeptides have used DFT to calculate their proton affinities, providing insights into the "proline effect" observed in mass spectrometry. wm.edu Research on histidine has utilized a combination of double-hybrid functionals and wave-function methods to accurately determine its structure and spectroscopic properties, accounting for its different tautomeric forms. nih.gov Such calculations would be invaluable for parameterizing the force fields used in molecular dynamics simulations of L-Prolinamide, d-histidyl-, dihydrobromide, leading to more accurate simulation results.

Table 2: Illustrative Data from Quantum Chemical Calculations on Related Amino Acids

Amino Acid Computational Method Calculated Property Significance Reference
Histidine rDSD/3F12 and B3/SVP Relative enthalpies and rotational constants Accurate prediction of conformational and spectroscopic properties nih.gov
Proline-containing dipeptides DFT (B3LYP) Proton Affinities Understanding fragmentation patterns in mass spectrometry wm.edu

This table presents examples of data obtained from quantum chemical calculations on the constituent amino acids of the target compound, illustrating the type of information that can be generated.

In Silico Prediction of Interaction Networks and Biological Pathways

Beyond predicting the interaction with a single target, computational methods can also be used to forecast the broader biological context in which a molecule might act. researchgate.net This involves identifying potential interaction networks and biological pathways that could be modulated by the compound. nih.gov

For L-Prolinamide, d-histidyl-, dihydrobromide, a typical in silico workflow for pathway analysis might include:

Target Prediction: Using methods like molecular docking and virtual screening (as described in 5.1) to identify a list of potential protein targets.

Pathway Enrichment Analysis: Submitting the list of potential targets to bioinformatics databases (e.g., KEGG, Reactome) to identify biological pathways that are statistically overrepresented.

Network Construction: Building a protein-protein interaction network around the predicted targets to visualize their relationships and identify key nodes that might be affected by the compound.

For example, peptides derived from the histidine-proline domain of histidine-proline-rich glycoprotein (B1211001) have been shown to bind to tropomyosin and exhibit antiangiogenic activity. nih.gov An in silico approach could potentially have predicted this interaction and the subsequent impact on angiogenesis pathways. Modern computational workflows allow for the prediction of peptide release from parent proteins, their bioactivity, and bioavailability, accelerating the discovery of bioactive peptides. researchgate.net Such an approach could be hypothetically applied to understand the potential biological roles of L-Prolinamide, d-histidyl-, dihydrobromide if it were considered as a fragment of a larger protein.

Advanced Analytical Methodologies for Investigating L Prolinamide,d Histidyl ,dihydrobromide

Biophysical Techniques for Ligand-Target Interaction Characterization

Understanding the interaction between L-Prolinamide, d-histidyl-, dihydrobromide and its biological targets is fundamental. Biophysical techniques offer quantitative data on binding affinity, stoichiometry, and conformational changes that occur upon complex formation.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free techniques for quantifying biomolecular interactions.

Surface Plasmon Resonance (SPR) measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (L-Prolinamide, d-histidyl-, dihydrobromide) to an immobilized ligand (the target molecule). This real-time analysis provides a detailed view of the binding kinetics, yielding association rate constants (kₐ), dissociation rate constants (kⅆ), and the equilibrium dissociation constant (Kₐ). In studies involving amino acids and their derivatives, SPR has been effectively used to follow the binding to imprinted recognition sites. nih.gov The refractive index changes that occur when the amino acid binds are amplified by coupling the localized plasmon of nanoparticles with the surface plasmon wave, enhancing detection. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. By titrating L-Prolinamide, d-histidyl-, dihydrobromide into a solution containing the target molecule, ITC can determine the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the interaction in a single experiment. For instance, ITC has been used to characterize the binding of L-proline to chemoreceptors, revealing high-affinity interactions with dissociation constants in the micromolar range. researchgate.net

TechniqueParameters DeterminedApplication Example for Related Compounds
SPR kₐ (association rate), kⅆ (dissociation rate), Kₐ (equilibrium dissociation constant)Selective recognition and binding of amino acids to molecularly imprinted sites. nih.gov
ITC Kₐ (binding affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry)Characterization of L-proline binding to the Ligand Binding Domain (LBD) of a chemoreceptor, yielding a Kₐ of 1.9 μM. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for identifying the specific atoms involved in a ligand-target interaction at atomic resolution. By using isotope-labeled proteins, techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can map the binding site of L-Prolinamide, d-histidyl-, dihydrobromide on its target.

Upon addition of the unlabeled dipeptide, amino acid residues in the protein's binding pocket will experience a changed chemical environment, leading to chemical shift perturbations (CSPs) in the HSQC spectrum. Mapping these changes onto the protein's 3D structure reveals the interaction surface. This "STINT-NMR" (structural interactions using in-cell NMR) approach can even be performed within cells to study interactions in a more native environment. nih.gov Studies on histidyl-containing peptides have demonstrated the sensitivity of histidine resonances to local interactions, such as those with lysine (B10760008) residues, which can be monitored by observing pH-dependent line broadening. nih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information on the chirality and secondary structure of molecules. nih.gov While the intrinsic CD signal of a small molecule like L-Prolinamide, d-histidyl-, dihydrobromide may be weak, its binding to a chiral macromolecule, such as a protein, can result in significant spectral changes.

These changes can manifest in two ways:

Alterations in the protein's CD spectrum: Binding of the dipeptide can induce conformational changes in the target protein, which are reflected as changes in the far-UV CD spectrum (190-250 nm), indicating shifts in secondary structure content (α-helix, β-sheet).

Induced Circular Dichroism (ICD): The dipeptide, upon binding to the asymmetric environment of the protein, can acquire an induced CD signal in the wavelength region of its own light absorption. nih.govbenthamscience.com The shape, sign, and intensity of these ICD bands provide qualitative and quantitative information about the binding process and the stereochemistry of the binding site. nih.gov

High-Resolution Mass Spectrometry for Interaction Profiling (e.g., HDX-MS, Native MS)

High-resolution mass spectrometry (HRMS) offers high sensitivity and speed for studying ligand-target interactions.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) probes changes in a protein's conformation and dynamics upon ligand binding. The protein-ligand complex is incubated in a D₂O buffer, and the rate of exchange of backbone amide protons with deuterium (B1214612) is measured. Regions of the protein that become protected from the solvent upon binding of L-Prolinamide, d-histidyl-, dihydrobromide will show a reduced rate of deuterium uptake, effectively mapping the interaction interface and allosteric conformational changes.

Native Mass Spectrometry (Native MS) allows for the direct observation of non-covalent protein-ligand complexes in the gas phase. By using gentle ionization techniques like electrospray ionization (ESI), the intact complex of the target protein with L-Prolinamide, d-histidyl-, dihydrobromide can be transferred into the mass spectrometer. This confirms binding stoichiometry and can be used to determine binding affinity through titration experiments. ESI-MS has been developed into a high-throughput method for determining the enantiomeric excess of amino acids like proline, demonstrating its utility in analyzing complex chiral mixtures. americanlaboratory.com

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Determination

To gain a definitive, high-resolution understanding of how L-Prolinamide, d-histidyl-, dihydrobromide binds to its target, structural biology techniques are essential.

X-ray Crystallography provides an atomic-level three-dimensional structure of the ligand-target complex. This requires the formation of a high-quality crystal of the complex, which is then diffracted with X-rays. The resulting electron density map allows for the precise modeling of the dipeptide within the binding site, revealing all key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. This technique has become a powerful screening technology in drug discovery, capable of providing structural information even for complexes involving low-molecular-weight fragments. dntb.gov.ua It has been successfully applied to determine the structure of metal complexes with histidylhistidine peptides. nih.gov

Cryo-Electron Microscopy (Cryo-EM) is used for determining the structure of large protein complexes that may be difficult to crystallize. While less common for small molecule complexes, it is a valuable tool if L-Prolinamide, d-histidyl-, dihydrobromide binds to a large, dynamic molecular machine.

Advanced Chromatographic and Electrophoretic Techniques for Research Applications

Chromatographic and electrophoretic methods are crucial for assessing the purity, stability, and enantiomeric composition of L-Prolinamide, d-histidyl-, dihydrobromide.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. Due to the weak ultraviolet absorption of compounds like L-prolinamide, derivatization is often required for sensitive detection. google.com A highly accurate and sensitive reverse-phase HPLC (RP-HPLC) method has been developed for assessing the enantiomeric purity of L-prolinamide. juniperpublishers.comjuniperpublishers.com This involves pre-column derivatization with Marfey's reagent to form diastereomers that can be readily separated on a C18 column. juniperpublishers.com This method provides excellent resolution and can quantify undesired enantiomers at very low levels. juniperpublishers.comresearchgate.net

ParameterHPLC Conditions for L-Prolinamide Enantiomer Separation juniperpublishers.com
Column Hypersil BDS C18 (4.6 x 250mm, 5.0 µm)
Derivatization Reagent Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide)
Detection Wavelength 340 nm
Resolution (Rₛ) > 3 (Excellent separation between L- and D-prolinamide derivatives)
Tailing Factor < 1.5
Limit of Detection (LOD) 0.0011 mg/mL for D-prolinamide derivative
Limit of Quantitation (LOQ) 0.0022 mg/mL for D-prolinamide derivative

Gas Chromatography (GC) , particularly with chiral stationary phases, is another effective method for enantiomeric separation of the constituent amino acids after derivatization.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used for monitoring reaction progress and assessing purity. It has been used in the analysis of related peptides like L-glutaminyl-L-histidyl-L-prolinamide. nih.gov

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio. This high-efficiency technique can be used for purity assessment and chiral separations of dipeptides, often requiring less sample and solvent than HPLC.

Based on a comprehensive review of publicly available scientific literature, there is no specific preclinical research data for the compound “L-Prolinamide, d-histidyl-, dihydrobromide” within the biological research models specified in your request. The instructions to focus solely on this compound and adhere strictly to the provided outline cannot be fulfilled, as no studies appear to have been published on its use in genetically engineered cell lines, primary neuronal or endocrine cell cultures, organotypic slice cultures, or in vivo model organisms like rodents, Drosophila, C. elegans, or zebrafish for mechanistic pathway elucidation.

It is important to note that the closely related cyclic dipeptide, Cyclo(His-Pro), which is a metabolite of Thyrotropin-Releasing Hormone (TRH), has been the subject of extensive preclinical research. This body of research does cover some of the areas outlined in your request, particularly concerning in vitro and in vivo rodent models for neurobiological and endocrine investigations.

However, due to the strict constraint to focus solely on “L-Prolinamide, d-histidyl-, dihydrobromide,” and the absence of any research data for this specific compound in the requested contexts, this article cannot be generated as requested while maintaining scientific accuracy and adhering to the provided instructions.

Preclinical Biological Research Models for Mechanistic Understanding of L Prolinamide,d Histidyl ,dihydrobromide

Advanced Readouts and Assays in Preclinical Research on L-Prolinamide, d-histidyl-, dihydrobromide

To elucidate the complex mechanisms of action of L-Prolinamide, d-histidyl-, dihydrobromide, also known as Cyclo(His-Pro), researchers can employ a suite of advanced preclinical assays. medkoo.comnih.gov This compound, a cyclic dipeptide related to Thyrotropin-Releasing Hormone (TRH), is noted for its widespread distribution in the central nervous system and its potential as a neuroprotective agent. medkoo.comnih.govmdpi.com Understanding its precise interactions at the cellular and subcellular levels is crucial for harnessing its therapeutic potential for neuroinflammation-based degenerative conditions. nih.gov Advanced techniques such as optogenetics, electrophysiology, and high-resolution microscopy provide the necessary tools to dissect its functional impact on neural circuits and cellular machinery.

Optogenetic and Chemogenetic Manipulations

Optogenetic and chemogenetic techniques offer unparalleled precision for controlling the activity of specific cell populations to understand their role in a circuit and how compounds like Cyclo(His-Pro) modulate their function. researchgate.netnih.gov These methods use genetically encoded proteins—light-sensitive opsins in optogenetics or engineered receptors (e.g., DREADDs) activated by specific synthetic ligands in chemogenetics—to excite or inhibit targeted neurons or glial cells. researchgate.netnih.gov

While direct optogenetic studies specifically targeting Cyclo(His-Pro) are not yet prevalent in the literature, the methodology provides a powerful framework for future investigation. For instance, researchers could investigate how Cyclo(His-Pro) affects a specific neural pathway implicated in a neurodegenerative disease.

Hypothetical Research Model:

Target Identification: Identify a neuronal population relevant to the therapeutic action of Cyclo(His-Pro), such as cholinergic neurons in the hippocampus, which are involved in TRH's central effects. mdpi.com

Transduction: Use a viral vector to express an excitatory opsin, like Channelrhodopsin-2 (ChR2), in these specific neurons.

Manipulation & Observation: By delivering precise pulses of light, researchers can activate these neurons and measure downstream effects, such as neurotransmitter release or behavioral changes. The experiment can then be repeated following the administration of Cyclo(His-Pro) to determine how the compound modulates the circuit's response to stimulation.

This approach would allow for a causal understanding of how Cyclo(His-Pro), which can cross the blood-brain barrier, influences specific circuits to exert its anti-inflammatory and neuroprotective effects. nih.govnovoprolabs.com

Table 1: Application of Optogenetic and Chemogenetic Tools in Studying L-Prolinamide, d-histidyl-, dihydrobromide

Technique Effector Protein Method of Activation Target Cell Type (Example) Potential Research Question
Optogenetics Channelrhodopsin (ChR2) Blue Light (470 nm) Hippocampal Cholinergic Neurons Does the compound modulate light-evoked acetylcholine (B1216132) release?
Halorhodopsin (NpHR) Yellow Light (590 nm) Activated Microglia Can the compound alter the inflammatory response of light-inhibited microglia?
Chemogenetics hM3Dq (Gq-DREADD) Clozapine-N-oxide (CNO) Astrocytes Does the compound affect CNO-induced gliotransmitter release?

Electrophysiological Recordings of Cellular Activity

Electrophysiology is a cornerstone technique for directly measuring the electrical properties of cells, providing critical insights into how a compound affects neuronal excitability, synaptic transmission, and ion channel function. nih.gov Techniques like whole-cell patch clamp and extracellular field potential recordings can be used to assess the impact of L-Prolinamide, d-histidyl-, dihydrobromide on individual neurons and neural networks. nih.gov

Studies on TRH and its analogs have demonstrated clear effects on neuronal activity. For example, TRH has been shown to enhance the excitatory actions of acetylcholine on cerebral cortical neurons and increase the rhythmic activity of neurons in specific brainstem nuclei. mdpi.comnih.gov It can cause depolarization of motoneurons by decreasing resting K+ conductance. physiology.org Given that Cyclo(His-Pro) is a metabolite of TRH, it is plausible that it shares or modulates some of these electrophysiological effects. medkoo.com

Research Findings from TRH Analog Studies:

Increased Neuronal Excitability: Application of TRH and its analogs has been shown to depolarize neurons, often by reducing a potassium leak current, which increases the cell's input resistance and makes it more likely to fire action potentials. physiology.org

Modulation of Synaptic Transmission: TRH can enhance neurotransmitter release, such as acetylcholine, which may underlie some of its broader effects on arousal and motor function. mdpi.comnih.gov

Ion Channel Gating: The TRH receptor, a G protein-coupled receptor (GPCR), initiates signaling cascades that can modulate the activity of various ion channels, including calcium and potassium channels. nih.govfrontiersin.orgwikipedia.org

Table 2: Electrophysiological Effects of TRH Analogs on Neuronal Properties

Parameter Technique Model System Observed Effect of TRH/Analog Potential Implication for Cyclo(His-Pro)
Resting Membrane Potential Whole-Cell Patch Clamp Rat Hypoglossal Motoneurons Depolarization Modulation of neuronal excitability
Input Resistance Current Clamp Rat Hypoglossal Motoneurons Increased Heightened sensitivity to synaptic inputs
Action Potential Firing Extracellular Recording Rat Cortical Neurons Increased Frequency General enhancement of circuit activity
Potassium Conductance Voltage Clamp Rat Hypoglossal Motoneurons Decreased Mechanism for depolarization

| Acetylcholine Response | Microiontophoresis | Rat Cerebral Cortical Neurons | Potentiation of ACh-induced excitation | Interaction with cholinergic systems |

Microscopic Imaging Techniques for Subcellular Localization

High-resolution microscopic techniques are essential for determining where a compound or its molecular targets are located within a cell. nih.govresearchgate.net This information is vital for understanding its mechanism of action. For L-Prolinamide, d-histidyl-, dihydrobromide, identifying its subcellular localization or the location of its binding partners can clarify how it influences signaling pathways like NF-κB and Nrf2 to exert anti-inflammatory and antioxidant effects. medkoo.comnih.gov

Advanced imaging methods that could be applied include:

Confocal Microscopy: To obtain high-resolution, optically sectioned images of cells treated with fluorescently-labeled Cyclo(His-Pro) or immunostained for its potential binding partners.

Super-Resolution Microscopy: Techniques like STED or PALM/STORM could overcome the diffraction limit of light to pinpoint the localization of target molecules with nanoscale precision.

Live-Cell Imaging: Tracking fluorescently-tagged molecules in real-time to observe dynamic processes, such as receptor internalization or the translocation of transcription factors (e.g., NF-κB) to the nucleus following treatment with Cyclo(His-Pro). novoprolabs.comacs.org

While direct imaging of Cyclo(His-Pro) itself is challenging, studies can focus on its downstream effects. For instance, researchers have shown that the TRH-receptor complex is internalized into clathrin-coated vesicles upon activation. wikipedia.org Similar studies could reveal the trafficking of receptors or transporters with which Cyclo(His-Pro) interacts. The compound is a known substrate for organic cation transporters, and imaging could reveal how it is transported across cellular and organelle membranes. nih.govnih.gov

Table 3: Potential Subcellular Localization Targets for L-Prolinamide, d-histidyl-, dihydrobromide Research

Subcellular Compartment Imaging Technique Potential Target/Marker Research Goal
Plasma Membrane Confocal, TIRF Microscopy Organic Cation Transporters (OCTs), TRH Receptors To visualize binding and transport across the cell membrane.
Cytosol Confocal, Live-Cell Imaging Nrf2, Keap1, IκBα To track the activation and translocation of key signaling proteins in antioxidant and inflammatory pathways.
Mitochondria Confocal Microscopy MitoTracker dye, Heme Oxygenase 1 (HO-1) To assess effects on mitochondrial integrity and the upregulation of antioxidant enzymes.

| Nucleus | Confocal, Live-Cell Imaging | DAPI (DNA stain), NF-κB (p65 subunit), Nrf2 | To quantify the nuclear translocation of transcription factors modulated by the compound. |

Future Perspectives and Emerging Research Directions in L Prolinamide,d Histidyl ,dihydrobromide Studies

Development of Novel Chemical Probes and Biosensors

The unique structural characteristics of L-Prolinamide, d-histidyl-, dihydrobromide make it a compelling candidate for the development of sophisticated chemical probes and biosensors. The constituent d-histidyl and L-Prolinamide residues offer specific functionalities that can be exploited for targeted molecular recognition and signaling.

Future research is expected to focus on the design of fluorescently labeled or biotinylated derivatives of L-Prolinamide, d-histidyl-, dihydrobromide. These probes could be instrumental in visualizing and quantifying its interactions with biological targets within cellular environments. Such tools would be invaluable for elucidating its mechanism of action and identifying its binding partners.

Furthermore, the integration of this dipeptide into biosensor platforms represents a promising avenue of investigation. Its ability to interact with specific biomolecules could be harnessed to create sensitive and selective detection systems. For instance, immobilization of L-Prolinamide, d-histidyl-, dihydrobromide onto electrode surfaces or nanoparticles could form the basis of novel electrochemical or optical biosensors for diagnostic applications. The development of such sensors could allow for the real-time monitoring of disease biomarkers or physiological processes in which this dipeptide may play a role.

Table 1: Potential Chemical Probes and Biosensor Configurations

Probe/Sensor TypeDesign PrinciplePotential Application
Fluorescent Probe Covalent attachment of a fluorophore (e.g., FITC, rhodamine) to the dipeptide.Live-cell imaging of dipeptide localization and target engagement.
Biotinylated Probe Conjugation of biotin (B1667282) to the dipeptide for affinity purification.Identification of binding proteins and interaction partners via pull-down assays.
Electrochemical Biosensor Immobilization of the dipeptide on a gold or carbon electrode surface.Detection of specific analytes that bind to the dipeptide, leading to a measurable change in current or potential.
Nanoparticle-based Sensor Functionalization of gold or quantum dot nanoparticles with the dipeptide.Colorimetric or fluorescent detection of target molecules with high sensitivity.

Exploration of Undiscovered Biological Roles and Targets

While some biological activities of L-Prolinamide, d-histidyl-, dihydrobromide and related peptides are known, a vast landscape of potential functions remains to be explored. The structural similarity of this dipeptide to endogenous signaling molecules suggests that it may participate in a variety of physiological pathways that are currently uncharacterized.

Future research will likely employ high-throughput screening and phenotypic assays to uncover novel biological roles. By systematically testing the effects of L-Prolinamide, d-histidyl-, dihydrobromide on diverse cell lines and disease models, researchers may identify unexpected therapeutic opportunities. For example, its potential involvement in processes such as inflammation, neuroregulation, or metabolic control warrants investigation.

A key focus will be the identification of its specific molecular targets. Techniques such as affinity chromatography using immobilized L-Prolinamide, d-histidyl-, dihydrobromide, and chemical proteomics approaches can be utilized to isolate and identify its binding partners from complex biological samples. The discovery of novel receptors or enzymes that interact with this dipeptide would open up new avenues for understanding its biological function and for the design of targeted therapeutics. The diverse biological activities observed in other dipeptides, as detailed in the table below, suggest a broad range of potential functions for L-Prolinamide, d-histidyl-, dihydrobromide that merit exploration.

Table 2: Known Biological Activities of Various Dipeptides and Potential Areas of Investigation for L-Prolinamide, d-histidyl-, dihydrobromide

Dipeptide ClassKnown Biological ActivitiesPotential Undiscovered Roles for L-Prolinamide, d-histidyl-, dihydrobromide
Cyclic Dipeptides (Diketopiperazines) Neuroprotective, cognitive-enhancing, antimicrobial, herbicidal.Investigation into neuroprotective effects, cognitive modulation, and potential as an antimicrobial or herbicidal agent.
Marine-derived Dipeptides Diverse bioactivities including antitumor and anti-inflammatory properties.Screening for anticancer and anti-inflammatory properties in relevant in vitro and in vivo models.
Bioactive Dipeptides Antihypertensive, antioxidant, immunomodulatory.Evaluation of its effects on blood pressure regulation, oxidative stress, and immune cell function.

Integration with Artificial Intelligence and Machine Learning in Research

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize peptide research, and L-Prolinamide, d-histidyl-, dihydrobromide is no exception. These computational tools can be employed to predict its biological activities, identify potential targets, and guide the design of novel analogs with enhanced properties.

AI algorithms can analyze the chemical structure of L-Prolinamide, d-histidyl-, dihydrobromide to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity. This in silico screening can significantly reduce the time and cost associated with preclinical development.

Furthermore, machine learning models can be trained on large datasets of known peptide-protein interactions to predict the binding affinity of L-Prolinamide, d-histidyl-, dihydrobromide for various targets. This can help to prioritize experimental validation and accelerate the discovery of its mechanism of action. For instance, AI models like PepMLM can design novel peptides that bind to specific protein targets even without a known 3D structure, opening up possibilities for developing therapeutics for previously "undruggable" targets. researchgate.net

The integration of AI and ML will also be crucial for analyzing the large and complex datasets generated by modern proteomics and genomics experiments. By identifying subtle patterns and correlations, these computational approaches can help to uncover the broader biological context in which L-Prolinamide, d-histidyl-, dihydrobromide operates.

Table 3: Applications of AI and Machine Learning in L-Prolinamide, d-histidyl-, dihydrobromide Research

AI/ML ApplicationDescriptionPotential Impact
Predictive Modeling Using algorithms to forecast bioactivity, toxicity, and pharmacokinetic properties based on the dipeptide's structure.Accelerated lead optimization and reduced reliance on animal testing.
Target Identification Employing machine learning to screen vast protein databases and predict potential binding partners.Rapid discovery of novel molecular targets and pathways.
De Novo Design Generating novel peptide sequences with desired therapeutic characteristics using generative AI models.Creation of new dipeptide analogs with improved efficacy and specificity.
Omics Data Analysis Integrating transcriptomic, proteomic, and metabolomic data to understand the systemic effects of the dipeptide.A more holistic understanding of its biological role and mechanism of action.

Applications in Chemical Biology and Proteomics Research Tools

Beyond its potential therapeutic applications, L-Prolinamide, d-histidyl-, dihydrobromide holds promise as a versatile tool for fundamental research in chemical biology and proteomics. Its well-defined chemical structure and potential for specific biological interactions make it suitable for probing complex biological systems.

In chemical biology, synthetic analogs of L-Prolinamide, d-histidyl-, dihydrobromide can be designed to modulate specific enzymatic activities or protein-protein interactions. These molecular probes can be used to dissect signaling pathways and to validate novel drug targets. The development of photo-crosslinkable or clickable derivatives would further enhance their utility by enabling the covalent labeling and identification of binding partners in their native cellular context.

In the field of proteomics, this dipeptide and its derivatives could serve as affinity reagents for the enrichment of specific proteins or protein complexes from cell lysates. This would facilitate their identification and characterization by mass spectrometry. Given the unique properties of proline residues in proteomics, which can present challenges for standard enzymatic digestion, specific probes and enrichment strategies targeting proline-containing peptides could be of significant value. nih.gov Similarly, the histidine residue offers a target for specific chemical modifications, and probes designed around this dipeptide could aid in the profiling of functional histidines in the proteome. nih.gov

The use of L-Prolinamide, d-histidyl-, dihydrobromide as a research tool will undoubtedly contribute to a deeper understanding of fundamental biological processes and may pave the way for the development of new therapeutic strategies.

Q & A

Q. What analytical methods are commonly used to determine the enantiomeric purity of L-prolinamide hydrochloride?

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with pre-column derivatization using Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is widely employed. The derivatized diastereomers are separated using a Hypersil BDS C18 column (4.6 × 250 mm, 5.0 μm), achieving a resolution >3 and tailing factor <1.4. This method detects D-prolinamide (undesired enantiomer) at concentrations as low as 0.075% (limit of detection) and quantifies it linearly between 0.15–0.75% . Validation parameters include specificity, precision (RSD <2%), and recovery studies (98–102%) to ensure accuracy .

Q. Why is controlling D-prolinamide levels critical in L-prolinamide hydrochloride synthesis?

D-prolinamide contamination in L-prolinamide hydrochloride can lead to undesired isomers during downstream synthesis of pharmaceuticals like Vildagliptin (an antidiabetic drug). The Vildagliptin monograph specifies a maximum limit of 0.5% for the undesired isomer, necessitating strict enantiomeric purity control during L-prolinamide production. RP-HPLC methods are essential for quality assurance in active pharmaceutical ingredient (API) process development .

Q. What are the key physicochemical properties of L-prolinamide derivatives that influence analytical method design?

Poor UV absorption of underivatized prolinamide enantiomers complicates detection. Derivatization with Marfey’s reagent enhances UV activity and creates diastereomers separable by RP-HPLC. Solvent compatibility, reaction time, and column selectivity (e.g., C18 stationary phase) are optimized to achieve baseline separation (resolution = 5.8) and minimize interference .

Advanced Research Questions

Q. How can researchers resolve discrepancies between HPLC methods using different derivatization agents (e.g., FMOC-Cl vs. Marfey’s reagent)?

FMOC-Cl derivatization requires normal-phase chromatography with chiral columns (e.g., Diacel Chiralpak IC), but poor UV sensitivity limits its utility. In contrast, Marfey’s reagent enables RP-HPLC with superior sensitivity (LOD = 0.0011 mg/mL) and cost-effectiveness. Researchers must validate method specificity for their target matrix and compare recovery rates (e.g., 98–102% for Marfey’s) to select the optimal approach .

Q. What enzymatic strategies can minimize racemization during L-prolinamide synthesis?

Immobilized Candida antarctica lipase B (CalB) variants catalyze racemization-free amidation of L-proline with ammonia in 2-methyl-2-butanol at 70°C. Engineered CalBopt-24 T245S increases conversion efficiency by 2-fold (80% yield at 145 mM substrate concentration) while maintaining optical purity (>99% ee). This green chemistry approach avoids halogenated solvents and improves atom efficiency from 45.5% to 86.4% .

Q. How should method validation parameters be statistically analyzed to ensure robustness in enantiomeric purity assays?

Validation includes:

  • Linearity : Regression analysis (R² >0.99) across the quantitation range (0.15–0.75%).
  • Precision : Intraday/interday RSD <2% via repeated injections.
  • Accuracy : Spike-recovery studies (e.g., 98–102% recovery for D-prolinamide in spiked L-prolinamide samples).
  • LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .

Q. What strategies address challenges in detecting trace enantiomers during API process scale-up?

Pre-column derivatization with Marfey’s reagent improves sensitivity, while column temperature control (25–30°C) stabilizes retention times. Method robustness is tested by varying flow rates (±0.1 mL/min) and mobile phase composition (acetonitrile:buffer ratios). For process-related impurities, forced degradation studies (acid/base hydrolysis) validate specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.